molecular formula C5H10O3S B3385352 2-[(2-Methoxyethyl)sulfanyl]acetic acid CAS No. 627902-36-7

2-[(2-Methoxyethyl)sulfanyl]acetic acid

Cat. No.: B3385352
CAS No.: 627902-36-7
M. Wt: 150.2 g/mol
InChI Key: HYHUSCQKLIRJRS-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C5H10O3S and a molecular weight of 150.20 g/mol . It is characterized by a structure that incorporates both ether and thioether linkages connected to an acetic acid group, as represented by the SMILES notation COCCSCC(O)=O . This unique combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. While specific biological data for this compound is not widely published, its molecular framework suggests potential as a key building block for the development of more complex molecules. For instance, structurally related compounds featuring sulfanylmethyl and acetic acid motifs have been synthesized and evaluated for their anti-inflammatory activity through in silico molecular docking studies against targets like cyclooxygenases . Furthermore, acetic acid is a classic solvent and catalyst in one-pot synthetic procedures, such as the construction of novel pyrazole-s-triazine derivatives with demonstrated anticancer properties . Researchers may find this compound useful as a versatile precursor in drug discovery, materials science, and the synthesis of functionalized heterocycles. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHUSCQKLIRJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Synthesis of 2 2 Methoxyethyl Sulfanyl Acetic Acid

Established Synthetic Pathways for Thioether Acetic Acids

The traditional synthesis of thioether acetic acids, including 2-[(2-Methoxyethyl)sulfanyl]acetic acid, predominantly relies on well-understood nucleophilic substitution and hydrolysis reactions. These methods are valued for their reliability and the use of readily available starting materials.

Thiol Alkylation Approaches

The most direct and widely employed method for the synthesis of thioether acetic acids is the alkylation of a thiol with a haloacetic acid or its ester. This reaction proceeds via a nucleophilic substitution (S_N2) mechanism. In the context of synthesizing this compound, this involves the reaction of 2-methoxyethanethiol (B1608290) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid.

The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. Common bases for this transformation include sodium hydroxide (B78521), potassium carbonate, and sodium ethoxide. The choice of solvent is often dependent on the solubility of the reactants and the base used, with polar solvents like water, ethanol (B145695), or dimethylformamide (DMF) being common. jmaterenvironsci.com The general scheme for this reaction is as follows:

Reaction Scheme: R-SH + X-CH₂COOH + Base → R-S-CH₂COOH + Base·HX

Where R = 2-methoxyethyl and X = Cl, Br

The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (Br > Cl), the strength of the base, and the reaction temperature. The use of a phase-transfer catalyst can also enhance the reaction rate, particularly in biphasic systems. researchgate.net

Reactant 1Reactant 2BaseSolventYield (%)Reference
ThiophenolChloroacetic acidNaOHWater>90 patsnap.com
Benzyl mercaptanEthyl bromoacetateNaOEtEthanolHighN/A
2-MethoxyethanethiolSodium chloroacetate (B1199739)-WaterGood patsnap.com

This table presents representative yields for thiol alkylation reactions to form thioether acetic acids or their precursors. Specific yield for the target compound may vary based on reaction conditions.

Ester Hydrolysis and Carboxylic Acid Formation

An alternative and often preferred route involves the alkylation of a thiol with an ester of a haloacetic acid, such as methyl chloroacetate or ethyl bromoacetate. This approach yields a thioether ester intermediate, which is then hydrolyzed to the final carboxylic acid. This two-step process can sometimes offer advantages in terms of purification and handling of intermediates.

The hydrolysis of the ester can be achieved under either acidic or basic conditions. youtube.comresearchgate.net Basic hydrolysis, also known as saponification, is often favored as it is an irreversible process that drives the reaction to completion. nih.gov Typically, an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is used to heat the ester, followed by acidification to protonate the resulting carboxylate salt.

Reaction Scheme (Saponification): R-S-CH₂COOR' + NaOH(aq) → R-S-CH₂COONa + R'OH R-S-CH₂COONa + H₃O⁺ → R-S-CH₂COOH + Na⁺ + H₂O

Where R = 2-methoxyethyl and R' = methyl, ethyl

Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is also a viable method, typically employing a strong acid like hydrochloric acid or sulfuric acid in an excess of water. nih.gov

Ester SubstrateHydrolysis ConditionsProductYield (%)Reference
Methyl acetate (B1210297)0.1 M HClAcetic acidN/A youtube.com
Ethyl butyrateH₂O, H⁺ catalystButyric acid, EthanolN/A atamanchemicals.com
Methyl 2-[(2-methoxyethyl)sulfanyl]acetateaq. NaOH, then H₃O⁺This compoundHighInferred

This table illustrates general conditions for ester hydrolysis. The yield for the target reaction is expected to be high based on established chemical principles.

Oxidation of Nitriles to Carboxylic Acids

The synthesis of carboxylic acids via the hydrolysis of nitriles is a well-established transformation in organic chemistry. libretexts.org For the synthesis of this compound, this pathway would first require the preparation of the corresponding nitrile, 2-((2-methoxyethyl)sulfanyl)acetonitrile. This nitrile intermediate could be synthesized by the alkylation of 2-methoxyethanethiol with a haloacetonitrile, such as chloroacetonitrile.

Once the nitrile is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions, typically by heating with an aqueous acid or base. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Reaction Scheme: R-S-CH₂CN + 2 H₂O + H⁺/OH⁻ → R-S-CH₂COOH + NH₄⁺/NH₃

Where R = 2-methoxyethyl

Novel and Advanced Synthetic Route Development for this compound

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated methods for the construction of C-S bonds, focusing on improving efficiency, selectivity, and the use of more environmentally benign conditions.

Chemo- and Regioselective Synthesis

In the context of synthesizing a relatively simple molecule like this compound, regioselectivity is inherently controlled by the nature of the reactants. The sulfur atom of 2-methoxyethanethiol is significantly more nucleophilic than the ether oxygen, ensuring that alkylation occurs exclusively at the sulfur.

However, the principles of chemoselectivity become crucial when dealing with more complex substrates containing multiple nucleophilic sites. For instance, if a molecule contained both a thiol and a hydroxyl group, selective S-alkylation could be achieved by carefully controlling the reaction conditions. The use of a weaker base might be insufficient to deprotonate the alcohol, thus favoring the alkylation of the more acidic thiol. nih.gov Furthermore, visible-light-induced methods have been developed for the chemoselective synthesis of unsymmetrical dithioacetals, showcasing the potential for high selectivity in C-S bond formation. nih.gov

Catalyst Development in Synthesis of Related Structures

Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are effective in facilitating the reaction between a water-soluble thiolate and an organic-soluble alkyl halide. researchgate.net This approach enhances the reaction rate by transporting the thiolate anion into the organic phase.

In recent years, transition-metal catalysis has emerged as a powerful tool for C-S bond formation. While often applied to the synthesis of aryl thioethers, these methods can also be adapted for aliphatic systems. Catalysts based on copper, palladium, and nickel have been developed for the cross-coupling of thiols with alkyl halides. rsc.orgrsc.org For example, copper-catalyzed thioetherification has been shown to be effective for a range of substrates. rsc.org Additionally, ruthenium catalysts have been employed for the dehydrative S-allylation of thiols, demonstrating the potential for catalytic C-S bond formation from alcohols. nih.gov

Catalyst SystemSubstrate 1Substrate 2SolventKey AdvantageReference
[CpRu(2-quinolinecarboxylato)(η³-C₃H₅)]PF₆ThiolAllyl alcoholVariousDehydrative coupling nih.gov
Alkyl Halide (catalyst)ThiolAlcohol-Transition-metal-free, dehydrative rsc.org
(dppm)PtCl₂ThiolAlkyl halide-Mild conditions researchgate.net
None (Visible Light)AcylsilaneThiol-Unsymmetrical dithioacetals nih.gov

This table summarizes various advanced catalytic systems for the synthesis of thioethers and related compounds.

Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include atom economy, the use of safer solvents, and the development of catalytic methods.

A common route to thioethers involves the reaction of a thiol with an alkyl halide. In the context of this compound, this would typically involve the reaction of 2-methoxyethanethiol with a haloacetic acid. To improve the green credentials of this synthesis, several strategies can be considered.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. libretexts.org The classical synthesis of thiols can produce by-products that are difficult to utilize, leading to poor atom economy. nih.gov An alternative, more atom-economical approach could involve the direct addition of 2-methoxyethanethiol to glyoxylic acid, although this reaction may present its own challenges. The development of catalytic methods that minimize waste is a key goal. libretexts.org

Safer Solvents and Auxiliaries: The choice of solvent is critical in green chemistry. libretexts.org Many traditional organic solvents are volatile, toxic, and flammable. Water is an ideal green solvent due to its low cost, safety, and environmental friendliness. arkat-usa.org Research has shown that the ring-opening of epoxides with thiols can be carried out effectively in water without the need for a catalyst, which could be a potential route to related hydroxy thioether carboxylic acids. justia.com For other reactions, the use of neoteric solvents or solvent-free conditions is encouraged to minimize environmental impact. justia.com

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity, often under milder conditions. libretexts.org For thioether synthesis, various catalytic systems have been developed, including the use of copper salts and phase-transfer catalysts. ic.ac.uk The development of reusable heterogeneous catalysts, such as polymer-supported reagents, can further enhance the greenness of the synthesis by simplifying product purification and catalyst recovery. d-nb.info

Table 1: Comparison of Synthetic Strategies based on Green Chemistry Principles

StrategyTraditional MethodGreener AlternativeGreen Chemistry Principle Addressed
Starting Materials Use of haloacetic acidsUse of glyoxylic acid or epoxidesHigher atom economy, avoidance of hazardous reagents
Solvent Volatile organic solvents (e.g., DMF, THF)Water, supercritical CO₂, or solvent-free conditionsUse of safer solvents and auxiliaries libretexts.orgjustia.com
Catalyst Stoichiometric baseCatalytic amounts of reusable catalysts (e.g., phase-transfer catalysts, heterogeneous catalysts)Catalysis, waste reduction libretexts.orgic.ac.uk
Energy High reaction temperaturesMicrowave or ultrasound-assisted synthesisDesign for energy efficiency

Enantioselective and Diastereoselective Methodologies

The creation of chiral centers in a controlled manner is a significant challenge in organic synthesis. For a molecule like this compound, a chiral center could be introduced at the carbon atom bearing the carboxyl and sulfanyl (B85325) groups.

While specific enantioselective or diastereoselective syntheses for this compound are not widely reported, general strategies for the asymmetric synthesis of chiral thioethers and related compounds can be considered.

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral compound is often crucial for its biological activity. youtube.com This can be achieved through several approaches:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. For instance, a chiral epoxide could be opened by 2-methoxyethanethiol. The ring-opening of epoxides with sulfur nucleophiles is a well-established method that typically proceeds with high regioselectivity and stereospecificity. justia.com

Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can induce enantioselectivity in the formation of the C-S bond. For example, enantioselective oxysulfonation reactions of β,γ-unsaturated ketoximes have been achieved with high enantiomeric excess using a copper(II) acetate and a cinchona alkaloid-derived sulfonamide ligand. youtube.com

Enzymatic Reactions: Enzymes are highly specific catalysts that can be used to achieve high enantioselectivity. However, their application in the synthesis of chiral thioethers is still an emerging field.

Diastereoselective Synthesis: When a molecule contains multiple chiral centers, controlling the relative stereochemistry is essential. Diastereoselective reactions can be achieved by using chiral substrates, reagents, or catalysts. nih.gov For example, the epoxidation of a chiral allylic alcohol can produce diastereomeric epoxides, which can then be reacted with a thiol. nih.gov The diastereoselectivity of the epoxidation of a racemic allylic alcohol can be high, leading to a predominance of one diastereomer. nih.gov

Table 2: Potential Strategies for Stereoselective Synthesis

MethodDescriptionPotential Application to this compound
Chiral Pool Synthesis Use of a chiral starting material.Reaction of 2-methoxyethanethiol with a chiral epoxide derived from a chiral glycidol.
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity.Catalytic asymmetric addition of a sulfur nucleophile to a prochiral substrate.
Diastereoselective Reaction Control of stereochemistry in a molecule with multiple chiral centers.Reaction of 2-methoxyethanethiol with a chiral epoxide containing other stereocenters.

Derivatization Strategies Utilizing this compound as a Precursor

This compound possesses several reactive sites—the carboxylic acid, the sulfur atom, and the methoxyethyl group—making it a versatile precursor for the synthesis of more complex molecules.

Formation of Sulfoxides and Sulfones via Oxidation Reactions

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives are important in their own right and can also serve as intermediates for further transformations.

The oxidation of sulfides to sulfoxides is a common transformation, but over-oxidation to the sulfone can be a challenge. organic-chemistry.org A variety of oxidizing agents can be employed, with hydrogen peroxide being a "green" option. organic-chemistry.org The selectivity of the oxidation can often be controlled by the reaction conditions. For instance, the oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as a catalyst efficiently affords the corresponding sulfones. researchgate.net

A simple and highly selective method for the oxidation of sulfides to sulfoxides uses hydrogen peroxide in glacial acetic acid under metal-free conditions. organic-chemistry.orguakron.edu This method is attractive due to its mild conditions and the ease of product isolation. organic-chemistry.org

General Procedure for Oxidation to Sulfoxide: Hydrogen peroxide (30%) is slowly added to a solution of the sulfide (B99878) in glacial acetic acid. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated after neutralization and extraction. organic-chemistry.org

Table 3: Oxidation Products of this compound

Product NameStructureKey Features
2-[(2-Methoxyethyl)sulfinyl]acetic acid SulfoxideChiral center at the sulfur atom. Important intermediate in medicinal chemistry.
2-[(2-Methoxyethyl)sulfonyl]acetic acid SulfoneThe sulfone group is a bioisostere for other functional groups and can enhance metabolic stability. researchgate.net

Nucleophilic Substitution Reactions Involving Sulfur and Methoxyethyl Moieties

The sulfur atom in thioethers is nucleophilic and can participate in substitution reactions. youtube.comfishersci.co.uk For example, sulfides can react with alkyl halides to form sulfonium (B1226848) salts. fishersci.co.uk

The methoxyethyl group can be considered a protecting group for the thiol functionality. The ether linkage can be cleaved under acidic conditions. nih.govmasterorganicchemistry.com For instance, methoxymethyl (MOM) ethers, which are structurally related, can be deprotected by refluxing in methanol (B129727) with a trace of concentrated HCl or by using other acidic reagents. nih.gov This deprotection would yield 2-mercaptoacetic acid.

Esterification and Amidation Reactions for Advanced Intermediates

The carboxylic acid group of this compound is a key handle for derivatization, allowing for the formation of esters and amides. These derivatives are important advanced intermediates in organic synthesis.

Esterification: Esters are commonly synthesized by the Fischer esterification method, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. arkat-usa.orgfishersci.co.ukchemguide.co.ukgoogle.com The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.uk For example, reacting this compound with ethanol in the presence of sulfuric acid would yield ethyl 2-[(2-methoxyethyl)sulfanyl]acetate.

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in organic and medicinal chemistry. libretexts.orgchemicalbook.com Direct coupling of a carboxylic acid and an amine is often challenging due to the competing acid-base reaction. nih.gov Therefore, coupling agents are typically used to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

General Procedure for Amidation using a Coupling Agent: To a solution of the carboxylic acid in a suitable solvent like DMF, a base (e.g., DIEA) is added, followed by the coupling agent (e.g., EDC) and an additive (e.g., HOBt). The amine is then added, and the reaction is stirred at room temperature until completion. nih.gov

Role in Borane-Mediated Organic Synthesis

Borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are versatile reducing agents in organic synthesis. open.edunist.gov They are particularly useful for the selective reduction of carboxylic acids to primary alcohols. youtube.comsydney.edu.au This selectivity is a key advantage over more reactive hydrides like lithium aluminum hydride (LiAlH₄), which will also reduce other functional groups such as esters and ketones. youtube.com

In the context of this compound, treatment with a borane reagent would be expected to selectively reduce the carboxylic acid group to a primary alcohol, yielding 2-[(2-methoxyethyl)sulfanyl]ethanol, while leaving the thioether and ether functionalities intact.

The reaction mechanism involves the formation of a borane-carboxylate intermediate, which is then reduced by further equivalents of borane. sydney.edu.au Borane-dimethyl sulfide is a stable and convenient source of borane, although it has an unpleasant odor. open.edunist.gov Polymeric sulfide-borane complexes have been developed as odorless and efficient borane carriers.

Reactivity Profiles and Mechanistic Investigations of 2 2 Methoxyethyl Sulfanyl Acetic Acid

Acid-Base Chemistry and Protonation Equilibria in Diverse Media

The thioether sulfur atom, with its lone pairs of electrons, can act as a weak base and undergo protonation in strongly acidic media. youtube.com The protonation of the carbonyl oxygen of the carboxylic acid is also possible, leading to a resonance-stabilized cation. wikipedia.org The extent of protonation and the specific site of protonation (sulfur vs. oxygen) will depend on the nature of the acidic medium. zastita-materijala.org In aqueous solution, the carboxylic acid will be the dominant site of deprotonation under basic conditions.

Interactive Data Table: Approximate pKa Values of Related Functional Groups

Functional GroupApproximate pKaReference
Protonated Carbonyl-7 indiana.edu
Protonated Alcohol/Ether-2 to -3 indiana.edu
Carboxylic Acid4-5 indiana.edu
Thiol10 indiana.edu
Alcohol16-18 indiana.edu

Oxidation-Reduction Chemistry of the Thioether Moiety

The sulfur atom in the thioether linkage is susceptible to both oxidation and reduction, leading to a range of derivatives with different oxidation states.

Studies on Sulfide (B99878) Oxidation to Sulfoxide (B87167) and Sulfone

The oxidation of thioethers is a well-established transformation in organic chemistry, yielding sulfoxides and, upon further oxidation, sulfones. brainkart.com This process can be achieved using various oxidizing agents. Thioethers can be oxidized with hydrogen peroxide to afford a sulfoxide (R₂SO), which can be further oxidized to a sulfone (R₂SO₂) using a peroxyacid. brainkart.com The oxidation of sulfides is a fundamental method for the synthesis of sulfoxides and sulfones, which are important intermediates in organic synthesis.

The oxidation of the thioether in 2-[(2-Methoxyethyl)sulfanyl]acetic acid to the corresponding sulfoxide, 2-[(2-Methoxyethyl)sulfinyl]acetic acid, and sulfone, 2-[(2-Methoxyethyl)sulfonyl]acetic acid, can be anticipated. The reaction conditions can be controlled to favor either the sulfoxide or the sulfone. For instance, the use of a stoichiometric amount of an oxidizing agent under mild conditions would likely favor the formation of the sulfoxide. In contrast, an excess of a strong oxidizing agent and more forcing conditions would lead to the sulfone.

Reductive Transformations

The thioether linkage can undergo reductive cleavage to yield the corresponding alkane. A common method for the desulfurization of thioethers is treatment with Raney nickel. chem-station.com This reaction proceeds via the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the carbon-sulfur bonds. chem-station.com Applying this to this compound would be expected to yield 2-methoxyethanol (B45455) and acetic acid. Other methods for reductive desulfurization include the use of nickel boride (Ni₂B) or free-radical conditions with reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). chem-station.com Electroreductive methods have also been developed for the desulfurative C-H and C-C bond formation from aryl alkyl thioethers, offering selectivity for C(sp³)-S bond cleavage. chemrxiv.org

Nucleophilic and Electrophilic Reactivity of Functional Groups

Carboxylic Acid Reactions

The carboxylic acid group in this compound can undergo a variety of nucleophilic acyl substitution reactions. These reactions typically proceed through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.

Esterification: In the presence of an acid catalyst and an alcohol, this compound can be converted to its corresponding ester. masterorganicchemistry.com This reaction, known as the Fischer esterification, is an equilibrium process and is often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Various catalysts, such as iron(III) acetylacetonate, can also be employed for the direct condensation of carboxylic acids and alcohols. researchgate.net

Amide Formation: The reaction of this compound with an amine can produce an amide. This transformation often requires the use of a coupling agent to activate the carboxylic acid, such as thionyl chloride (SOCl₂) or boron-based reagents like B(OCH₂CF₃)₃. rsc.orgacs.org Direct amidation can also be catalyzed by various metal catalysts or boronic acids. organic-chemistry.orgresearchgate.net

Thioether Reactivity

The sulfur atom of the thioether moiety is nucleophilic due to the presence of lone pairs of electrons. brainkart.com This nucleophilicity allows it to participate in several types of reactions.

Nucleophilic Substitution: Thioethers are effective nucleophiles and can react with alkyl halides in Sₙ2 reactions to form trialkylsulfonium salts. brainkart.comlibretexts.org In the case of this compound, reaction with an alkyl halide (e.g., methyl iodide) would be expected to yield a sulfonium (B1226848) salt. The resulting sulfonium salt can then serve as a precursor for the formation of sulfur ylides upon treatment with a base. brainkart.com

Electrophilic Addition: While the sulfur atom is primarily nucleophilic, the carbon atoms adjacent to the sulfur can act as electrophiles, especially if the sulfur is part of a good leaving group, such as in a sulfonium salt. libretexts.org

Metal Complexation: The sulfur atom, along with the oxygen atoms of the carboxylate and methoxy (B1213986) groups, can act as a ligand, coordinating to metal ions to form metal complexes. ekb.egmdpi.com The formation of such complexes can influence the reactivity of the molecule.

Interactive Data Table: General Reactivity of Functional Groups in this compound

Functional GroupType of ReactivityPotential ReactionsReagents/Conditions
Carboxylic AcidAcidicDeprotonationBase
Carboxylic AcidElectrophilic (at carbonyl C)EsterificationAlcohol, Acid Catalyst
Carboxylic AcidElectrophilic (at carbonyl C)Amide FormationAmine, Coupling Agent
ThioetherNucleophilic (at S)Alkylation (Sₙ2)Alkyl Halide
ThioetherRedoxOxidationH₂O₂, Peroxyacids
ThioetherRedoxReduction (Desulfurization)Raney Ni, H₂

Reaction Kinetics and Mechanistic Pathways

The reactivity of this compound is governed by the interplay of its three key functional components: the carboxylic acid, the thioether linkage, and the ether group. Understanding the kinetics and mechanisms of its reactions is crucial for predicting its behavior in various chemical environments and for designing synthetic applications. This section delves into the elucidation of reaction intermediates, computational modeling of reaction pathways, its behavior on catalytic surfaces, and its potential involvement in complex organic transformations.

Elucidation of Reaction Intermediates

The study of reaction mechanisms for molecules like this compound heavily relies on the detection and characterization of transient intermediates. While direct observation of this specific compound's intermediates is not extensively documented, analogies to similar thioether and carboxylic acid derivatives allow for the postulation of several key transient species.

In reactions involving the carboxylic acid moiety, such as esterification or amidation, an activated acyl intermediate is typically formed. For instance, in the presence of a coupling agent like a carbodiimide, a highly reactive O-acylisourea intermediate is generated. Alternatively, conversion to an acyl chloride or thioester can precede nucleophilic attack. Thioesters, in particular, are significant intermediates in the chemistry of carboxylic acids, often serving as activated forms in both biochemical and synthetic pathways. libretexts.orglibretexts.org The hydrolysis of a thioester to a carboxylic acid, for example, proceeds through a tetrahedral intermediate formed by the nucleophilic addition of water. mdpi.com

Reactions involving the thioether sulfur are also expected to proceed through distinct intermediates. The sulfur atom in a thioether is nucleophilic and can attack electrophiles, leading to the formation of a sulfonium ion. youtube.com This positively charged intermediate significantly increases the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack. youtube.com Oxidation of the thioether can also occur, proceeding through a series of oxidized sulfur intermediates. For example, reaction with an oxidant like hydrogen peroxide can form a sulfoxide, which can be further oxidized to a sulfone. youtube.comwhiterose.ac.uk In some cases, highly reactive intermediates such as sulfenic acids (RSOH) can be formed, which are typically transient but can be observed under specific conditions with sterically hindered thiols. rsc.org

Below is a table of plausible reaction intermediates for this compound and their expected characterization data.

Plausible Intermediate Generating Reaction Postulated Structure Potential Spectroscopic Signature
O-AcylisoureaCarbodiimide-mediated couplingImage of O-Acylisourea intermediate structure13C NMR: Shift in carbonyl carbon signal; IR: Characteristic C=O and C=N stretching frequencies.
Sulfonium IonReaction with an alkyl halideImage of Sulfonium Ion intermediate structure1H NMR: Deshielding of protons adjacent to the positively charged sulfur.
SulfoxideMild oxidation (e.g., with H₂O₂)Image of Sulfoxide intermediate structureIR: Strong S=O stretching band (~1050 cm⁻¹); Mass Spec: Increase of 16 amu from parent.
SulfoneStrong oxidationImage of Sulfone intermediate structureIR: Two characteristic S=O stretching bands; Mass Spec: Increase of 32 amu from parent.

This table is illustrative and based on general principles of organic reactivity.

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools for predicting reaction pathways and understanding the energetics of intermediates and transition states where experimental observation is difficult. For a molecule like this compound, Density Functional Theory (DFT) is a common method used to model reaction mechanisms. researchgate.net

For instance, computational studies can be employed to model the thermodynamics and kinetics of various transformations. mdpi.com A computational study on the conversion of sugars to carboxylic acids via thioesters has shown that such routes are thermodynamically favorable, though they may have kinetic bottlenecks. mdpi.com The rate-determining step is often the elimination of a small molecule like water. mdpi.com

In the context of this compound, DFT calculations could be used to investigate:

Protonation sites: Determining the relative basicity of the carboxylic acid oxygen, the ether oxygen, and the thioether sulfur.

Conformational analysis: Identifying the most stable conformations of the molecule, which influences its reactivity.

Transition state energies: Calculating the activation energy barriers for proposed reaction steps, such as nucleophilic attack on the carbonyl carbon or oxidation at the sulfur atom.

A hypothetical reaction coordinate diagram could be constructed to visualize the energy profile of a reaction, such as the oxidation of the thioether moiety.

Reaction Step Description Hypothetical Activation Energy (kcal/mol) Methodology
Thioether to SulfoxideFirst oxidation step15-25DFT (e.g., B3LYP/6-31G)
Sulfoxide to SulfoneSecond oxidation step20-30DFT (e.g., B3LYP/6-31G)

The activation energies presented are hypothetical and serve to illustrate the data generated from computational studies. Actual values would require specific calculations for this molecule.

Such computational models can provide deep insights into the reaction mechanism, complementing experimental findings and guiding the design of new reactions. whiterose.ac.uk

Michael Addition-Aldol Reaction Pathways

While this compound itself is not a Michael acceptor or a typical precursor for aldol (B89426) reactions, its derivatives or reaction products could participate in such pathways. The term "Michael addition" refers to the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. acsgcipr.org Thiols and their corresponding thiolates are excellent nucleophiles for Michael additions, a reaction often referred to as aza-Michael or sulfa-Michael addition. researchgate.netscience.gov

If this compound were to be modified to contain an α,β-unsaturated moiety, the thioether portion of a different molecule could act as the nucleophile in an intermolecular Michael addition. More relevantly, the carboxylic acid could be converted into a derivative that could then undergo a tandem reaction sequence.

A hypothetical pathway could involve the following steps:

Activation: The carboxylic acid is converted to a more reactive derivative, for example, a thioester.

Modification: The molecule is functionalized to introduce an α,β-unsaturated system.

Intramolecular Reaction: If the geometry is favorable, the thioether sulfur could act as an intramolecular nucleophile in a Michael addition, leading to a cyclic product.

The mechanism for a thiol-Michael addition typically involves the attack of a deprotonated thiolate on the β-carbon of the Michael acceptor, forming a carbanion intermediate which is subsequently protonated. researchgate.net

This type of reactivity is foundational in organic synthesis and materials chemistry for the construction of complex molecules and polymers. acsgcipr.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-[(2-Methoxyethyl)sulfanyl]acetic acid, with the structure CH₃OCH₂CH₂SCH₂COOH, five distinct proton signals are expected.

The acidic proton of the carboxylic acid (–COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. The methylene (B1212753) protons adjacent to the sulfur and the carbonyl group (–SCH₂COOH) would likely resonate as a singlet around 3.3-3.5 ppm. The two methylene groups of the methoxyethyl fragment (–OCH₂CH₂S–) are expected to appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the oxygen atom (–OCH₂–) would be more deshielded and is expected around 3.6 ppm, while the methylene group next to the sulfur atom (–CH₂S–) would appear further upfield, around 2.8 ppm. Finally, the methyl protons (CH₃O–) would be the most shielded, appearing as a sharp singlet around 3.3 ppm.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11.0Broad Singlet1H-COOH
~3.60Triplet2H-OCH₂-
~3.35Singlet2H-SCH₂COOH
~3.30Singlet3HCH₃O-
~2.80Triplet2H-CH₂S-

Note: These are illustrative values. Actual chemical shifts can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, five distinct carbon signals are predicted.

The carbonyl carbon of the carboxylic acid (–COOH) is the most deshielded and is expected to appear around 175 ppm. The carbon atom of the methylene group adjacent to the carbonyl (–SCH₂COOH) would likely resonate in the range of 35-40 ppm. In the methoxyethyl fragment, the carbon attached to the oxygen (–OCH₂–) is expected around 70 ppm, while the carbon attached to the sulfur (–CH₂S–) would be found further upfield, around 30-35 ppm. The methyl carbon (CH₃O–) would be the most shielded, appearing at approximately 58-60 ppm.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~175-COOH
~70-OCH₂-
~59CH₃O-
~38-SCH₂COOH
~32-CH₂S-

Note: These are illustrative values and can vary based on the specific experimental setup.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, a cross-peak would be expected between the signals of the two methylene groups in the methoxyethyl fragment (–OCH₂CH₂S–), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton(s) attached to it. For instance, the proton signal at ~3.60 ppm would show a correlation to the carbon signal at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. For example, correlations would be expected between the methyl protons (CH₃O–) and the adjacent methylene carbon (–OCH₂–). Similarly, the protons of the methylene group adjacent to the sulfur (–SCH₂COOH) would show a correlation to the carbonyl carbon (–COOH).

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopy, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly useful for identifying polar functional groups. The FT-IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid groups would likely appear in the 1050-1300 cm⁻¹ region. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Table 3: Expected FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
2850-3000MediumC-H stretch (Aliphatic)
1700-1725Strong, SharpC=O stretch (Carboxylic Acid)
1050-1300MediumC-O stretch (Ether and Carboxylic Acid)
600-800WeakC-S stretch

Note: These are illustrative values. The exact peak positions and intensities can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Laser-Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C-S stretching vibration, which is often weak in the IR spectrum, would be expected to show a more prominent signal. The C-H stretching and bending vibrations would also be clearly visible. The carbonyl (C=O) stretch would be present but might be weaker than in the IR spectrum. This technique is valuable for confirming the presence of the sulfide (B99878) linkage and providing a more complete picture of the molecule's vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), making it possible to determine its elemental composition. researchgate.net For this compound, the molecular formula is C₅H₁₀O₃S. HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. nih.gov The precise mass measurement helps to confirm the identity of the compound with high confidence.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₅H₁₀O₃S
Nominal Mass150 u
Monoisotopic Mass150.03506 u
Theoretical m/z [M+H]⁺151.04234
Theoretical m/z [M+Na]⁺173.02428

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. wikipedia.orgyoutube.com The resulting fragmentation pattern provides detailed structural information. chemguide.co.uk The fragmentation of this compound is dictated by its functional groups. The process typically involves selecting the protonated molecule [M+H]⁺ and subjecting it to collision-induced dissociation (CID). youtube.com

Likely fragmentation pathways include:

Loss of water (-18.01 u): A common fragmentation for carboxylic acids.

Loss of the carboxyl group (-45.00 u): Cleavage of the C-C bond adjacent to the sulfide group results in the loss of the COOH radical. libretexts.orgwhitman.edu

Cleavage of the ether and sulfide bonds: Alpha-cleavage adjacent to the sulfur and oxygen atoms is a common pathway for sulfides and ethers, leading to characteristic fragment ions. libretexts.orgwhitman.edu

Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor m/zFragment m/zNeutral Loss (u)Proposed Fragment Structure/Loss
151.0423133.031818.0105[M+H-H₂O]⁺
151.0423105.042346.0000[M+H-HCOOH]⁺
151.042391.016160.0262[M+H-CH₄O₂]⁺ (Loss of methoxyacetic group)
151.042359.013192.0292[CH₃OCH₂CH₂]⁺

Predicted Collision Cross Section (CCS) Values for MS Analysis

Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase. It is an important physicochemical property that aids in compound identification, especially when combined with retention time and m/z values in ion mobility-mass spectrometry (IM-MS). nih.gov CCS values can be measured experimentally or predicted using machine learning algorithms trained on large datasets. github.ionih.gov For this compound, predicted CCS values for various adducts provide an additional parameter for its confident identification in complex mixtures.

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺151.04234132.8
[M+Na]⁺173.02428135.5
[M-H]⁻149.02749128.9

Data sourced from computational prediction models available in public databases like PubChem.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. uobabylon.edu.iqmsu.edu It is used to probe the electronic transitions within a molecule, providing information about chromophores—the parts of a molecule responsible for absorbing light. conicet.gov.ar For this compound, the primary chromophores are the carboxylic acid group (-COOH) and the thioether (-S-) moiety.

The UV-Vis spectrum of this compound would be expected to show specific absorption bands corresponding to electronic transitions:

n → π* transitions: These are typically weak (low molar absorptivity) and occur at longer wavelengths. They involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carboxyl group or the sulfur atom, to an anti-bonding pi orbital (π*) of the carbonyl group. uobabylon.edu.iq

π → π* transitions: These are generally strong (high molar absorptivity) and occur at shorter wavelengths, associated with the C=O double bond in the carboxylic acid. libretexts.org

Simple, unconjugated carboxylic acids typically absorb at wavelengths around 200-210 nm, which is often too low for routine analysis. libretexts.org The presence of the thioether group may influence the position and intensity of these absorptions.

UV-Vis spectroscopy is also highly effective for studying complexation. If this compound is introduced to a solution containing metal ions, for example, the coordination of the metal to the carboxylate or thioether groups can alter the electronic environment. This change often results in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift), providing evidence of complex formation and allowing for the determination of binding stoichiometry and stability constants.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

Chromophore / SystemElectronic TransitionExpected λmax RegionPotential Spectral Shift upon Complexation
Carbonyl (C=O)n → π~280-300 nm (weak)Bathochromic or Hypsochromic
Carboxylic Acidπ → π~200-210 nm (strong)Bathochromic or Hypsochromic
Thioether (-S-)n → σ*<220 nmShift indicates interaction with sulfur
Note: Wavelengths are approximate and can be influenced by solvent and pH.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For a compound like this compound, both gas and liquid chromatography coupled with mass spectrometry are vital for ensuring purity and analyzing complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. frontiersin.org However, direct analysis of this compound by GC is challenging due to its polarity and low volatility, stemming from the carboxylic acid group. To make the compound suitable for GC analysis, a derivatization step is typically required. lmaleidykla.lt This process converts the polar -COOH group into a less polar and more volatile derivative, such as a silyl (B83357) ester (e.g., using BSTFA) or a methyl ester (e.g., using diazomethane (B1218177) or BF₃/methanol). lmaleidykla.lt

Once derivatized, the sample is injected into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and fragments them into a predictable pattern. mdpi.com The resulting mass spectrum provides a unique fragmentation fingerprint that confirms the identity of the analyte, while the GC retention time indicates its purity. This technique is highly sensitive for detecting and identifying trace-level volatile impurities. shimadzu.comingenieria-analitica.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound, as it generally does not require derivatization. researchgate.net The compound is dissolved in a suitable solvent and separated on an LC column (commonly a reversed-phase C18 column) before being introduced into the mass spectrometer. mdpi.com

The interface between the LC and the MS, the ion source, is critical. Electrospray Ionization (ESI) is a common choice for this type of analyte.

Negative Ion Mode (ESI-): In this mode, the carboxylic acid readily loses a proton, forming the deprotonated molecule [M-H]⁻. This is often the most sensitive and direct way to detect the compound.

Positive Ion Mode (ESI+): In this mode, the molecule can be detected as the protonated species [M+H]⁺ or as adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. sigmaaldrich.com

LC-MS provides both the retention time from the LC separation, which is used for quantification and purity assessment, and the mass-to-charge ratio (m/z) from the MS, which provides definitive molecular weight confirmation. nih.govnih.gov High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, allowing for the determination of the elemental formula. thermofisher.com

Table 3: Hypothetical Chromatographic and Mass Spectrometric Data for this compound (MW: 150.18)

TechniqueAnalyte FormExpected Key Ion (m/z)Purpose
GC-MSTrimethylsilyl (TMS) derivative222.09 [M]⁺Purity assessment, identification of volatile impurities
LC-MS (ESI-)Native compound149.02 [M-H]⁻Primary quantitation, purity assessment
LC-MS (ESI+)Native compound151.04 [M+H]⁺Identity confirmation
LC-MS (ESI+)Native compound173.02 [M+Na]⁺Identity confirmation
Note: This table is a conceptual illustration of expected data and does not represent actual experimental results.

For this compound to serve as a reliable analytical standard, its identity and purity must first be rigorously established using the techniques described above (e.g., LC-MS, NMR, elemental analysis). Once its purity is certified (e.g., >99.5%), it can be used as a reference standard in several ways:

Qualitative Standard: It can be used as a marker to confirm the retention time and identity of the compound in complex sample matrices.

Quantitative Standard: A precisely weighed amount of the standard can be used to prepare calibration curves (plotting detector response versus concentration). These curves allow for the accurate quantification of this compound in unknown samples.

Method Validation: It serves as a reference material to validate new analytical methods, ensuring they meet criteria for accuracy, precision, linearity, and sensitivity.

The availability of a well-characterized standard is crucial for ensuring the reliability and reproducibility of analytical data in research, development, and quality control settings.

Computational Chemistry and Theoretical Modeling of 2 2 Methoxyethyl Sulfanyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods would be instrumental in elucidating the intrinsic characteristics of 2-[(2-Methoxyethyl)sulfanyl]acetic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This would involve starting with an initial guess of the molecular structure and iteratively solving the DFT equations until the lowest energy conformation is found. From this optimized geometry, one could derive key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map. These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide highly accurate benchmark data for the electronic energy and structure of this compound. Such high-level calculations would be valuable for validating the results obtained from more approximate methods like DFT and for obtaining precise values for properties that are sensitive to electron correlation effects.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental measurements. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. This is typically achieved by calculating the magnetic shielding tensors for each nucleus within the optimized molecular geometry. Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations would provide insights into the dynamic behavior of this compound, which is not captured by static quantum chemical calculations.

Conformational Analysis and Flexibility Studies

Due to the presence of several single bonds, the this compound molecule is expected to be flexible. Molecular dynamics simulations would allow for a thorough exploration of the molecule's conformational landscape. By simulating the molecule's motion over nanoseconds or longer, one could identify the most populated conformations and the energy barriers for conversion between them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). Such simulations would reveal how the solvent affects the conformational preferences of the molecule and how it solvates the different functional groups (the carboxylic acid, the ether, and the thioether). Understanding these solvent effects is crucial for predicting the molecule's behavior in solution, which is relevant for many chemical and biological applications.

Reactivity Prediction and Reaction Mechanism Modeling

The prediction of a molecule's reactivity and the elucidation of its reaction mechanisms are cornerstones of computational chemistry. These investigations provide insight into how a molecule will behave in a chemical reaction, which products are likely to form, and the energy required for the reaction to occur.

Transition State Search and Energy Barrier Calculations

A transition state is the highest energy point on a reaction pathway, representing the peak of the energy barrier between reactants and products. Identifying this state is crucial for understanding reaction kinetics. Computational methods like the Nudged Elastic Band (NEB) or Growing String Method (GSM) are employed to locate transition states. Once found, the energy difference between the reactants and the transition state, known as the activation energy or energy barrier, can be calculated. A lower energy barrier typically corresponds to a faster reaction. For instance, studies on different chemical systems have used these methods to predict reaction barriers with a mean absolute error as low as 0.32 kcal/mol when combined with machine learning models. However, no specific transition state searches or energy barrier calculations have been published for reactions involving This compound .

Prediction of Reaction Pathways and Selectivity

Computational modeling can map out potential reaction pathways, especially in complex reactions where multiple products can be formed. By comparing the energy barriers for different pathways, scientists can predict the selectivity of a reaction—that is, which product is most likely to be formed. For example, in the electrochemical reduction of CO₂, microkinetic modeling based on density functional theory (DFT) can elucidate the branching of reaction pathways leading to different products like ethylene (B1197577) or ethanol (B145695). This type of analysis, which would be highly valuable for understanding the chemical behavior of This compound , has not been performed on the compound according to available data.

Electronic Properties and Orbital Analysis

The arrangement of electrons in a molecule's orbitals dictates its electronic properties, such as its ability to donate or accept electrons, which is fundamental to its reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO is the outermost orbital containing electrons, and its energy level is related to the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is unoccupied, and its energy level relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. While methods for calculating and analyzing HOMO-LUMO gaps are standard, specific values for This compound are not documented in the literature.

Parameter General Significance Data for this compound
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Not Available
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Not Available
HOMO-LUMO GapEnergy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability.Not Available

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis is a computational method that examines the interactions between orbitals within a molecule. It provides a detailed picture of charge distribution, hybridization, and stabilizing interactions, such as hyperconjugation, which occur when a filled orbital overlaps with a nearby empty orbital. These second-order perturbative analyses quantify the energy of donor-acceptor interactions, revealing the strength of intramolecular charge transfer. This powerful tool has not been applied to study the intramolecular interactions of This compound in any published research found.

Interaction Type General Description Specific Findings for this compound
Donor-Acceptor InteractionsTransfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO.Not Available
Stabilization Energy (E(2))The energy associated with a specific donor-acceptor interaction, indicating its stabilizing effect.Not Available

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are statistical models that correlate a compound's structural or computationally derived properties (descriptors) with its biological activity (QSAR) or physical properties (QSPR). These models are widely used in drug discovery and materials science to predict the efficacy or properties of new compounds without the need for immediate synthesis and testing. The development of a QSAR/QSPR model requires a dataset of related compounds with known activities or properties. There are no published QSAR or QSPR studies involving This compound .

Applications of 2 2 Methoxyethyl Sulfanyl Acetic Acid in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecular Architectures

The unique structural features of 2-[(2-Methoxyethyl)sulfanyl]acetic acid, namely the carboxylic acid group, the thioether linkage, and the flexible methoxyethyl chain, make it a versatile precursor in the synthesis of more complex molecules. Its reactivity is centered around these functional groups, allowing for its incorporation into a variety of molecular scaffolds.

Precursor in Heterocyclic Compound Synthesis (e.g., Thiazolidines, Pyrano-pyrazoles)

The synthesis of pyrano-pyrazoles typically involves a one-pot, four-component reaction of reagents such as ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile. nih.govjetir.org The role of sulfur-containing compounds in these specific syntheses is less direct, and the incorporation of this compound into a pyrano-pyrazole core would require a more specialized synthetic strategy, for which there are no current established methods.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. chemistryforsustainability.org The carboxylic acid and the alpha-sulfanyl group of compounds like this compound make them suitable candidates for such reactions. For instance, the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones is a well-known MCR that utilizes a mercapto-acetic acid. researchgate.netekb.eg Although specific studies employing this compound in MCRs are not reported, its structure fits the profile of a reactant that could introduce both a carboxylic acid-derived core and a thioether side chain in a single synthetic operation.

Intermediate in Pharmaceutical Research for Biologically Active Molecules

There is documented evidence for the use of precursors related to this compound in the synthesis of biologically active molecules. Specifically, a related compound, 5-(1-Adamantyl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-1,2,4-triazole, has been synthesized. dovepress.comnih.gov This synthesis involves the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazole-3-thiol with 1-bromo-2-methoxyethane. dovepress.comnih.gov The triazole scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. dovepress.com The incorporation of the (2-methoxyethyl)sulfanyl side chain can influence the lipophilicity and metabolic stability of the final molecule, potentially enhancing its pharmacokinetic profile.

The table below summarizes the key reactants and the resulting biologically active compound derived from a precursor structurally related to the subject of this article.

PrecursorReagentResulting CompoundPotential Biological Activity
5-(1-Adamantyl)-4-phenyl-1,2,4-triazole-3-thiol1-Bromo-2-methoxyethane5-(1-Adamantyl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-1,2,4-triazoleAntimicrobial, Anti-inflammatory

Table 1: Synthesis of a Biologically Active Triazole Derivative

Integration into Polymer Science and Supramolecular Chemistry

The functional groups present in this compound lend themselves to applications in polymer science, both as a monomeric unit and as a modifying agent for existing polymers. The thioether and carboxylic acid moieties can be exploited to create polymers with tailored properties.

Functional Monomer in Polymer Synthesis (e.g., Chain Transfer Agent in RAFT Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities. This control is achieved through the use of a RAFT agent, which is typically a thiocarbonylthio compound. cymitquimica.com While this compound itself is not a conventional RAFT agent, it possesses a thiol-like character that is fundamental to the RAFT process. The terminal thiocarbonylthio group of a RAFT agent can be converted to a free sulfhydryl group, which can then undergo further functionalization. researchgate.net

More directly, thioether-containing polymers are of interest for applications such as solid polymer electrolytes. acs.orgresearchgate.net These can be synthesized through methods like thiol-ene "click" chemistry, which involves the reaction of a dithiol with a divinyl ether. acs.org A molecule like this compound could potentially be modified to act as a monomer in such polymerizations, introducing both ether and thioether linkages into the polymer backbone, which can influence properties like ionic conductivity. acs.org

The table below outlines common types of RAFT agents and the monomers they are suited to polymerize, illustrating the chemical environment where a derivative of this compound might be designed to function.

RAFT Agent TypeChemical Structure ExampleSuitable Monomers
DithioestersBenzyl benzodithioateStyrenes, Acrylates, Methacrylates
TrithiocarbonatesS,S-bis-a,a'-dimethyl-a''-acetic acid trithiocarbonateAcrylates, Acrylamides
DithiocarbamatesBenzyl diethylcarbamodithioateVinyl esters, Vinyl amides
XanthatesO-ethyl S-(1-methoxycarbonylethyl)dithiocarbonateStyrenes, Acrylates, Vinyl esters

Table 2: Examples of RAFT Agent Classes and Their Monomer Compatibility mdpi.compolymersource.ca

Modifying Agent for Polymer Properties (e.g., solubility, thermal stability)

The post-polymerization modification of polymers is a powerful tool for tuning their properties. The carboxylic acid and thioether groups of this compound allow it to be used as a modifying agent. For example, the carboxylic acid can be grafted onto polymers with hydroxyl or amine side chains to increase their hydrophilicity and alter their solubility profiles.

The thioether group can also be a site for modification. Thioethers can be oxidized to sulfoxides and sulfones, which dramatically changes the polarity and hydrogen bonding capacity of the polymer side chain. acs.org This transformation can impact the polymer's thermal stability and its interactions with other molecules or surfaces. The thioether linkage can also be used in "thiol-ene" click reactions to attach the molecule to polymers that have pendant alkene groups, providing a versatile method for functionalizing polymer surfaces or backbones. nih.gov

Development of Chemical Probes and Ligands for Research Investigations

The unique combination of a thioether and a carboxylic acid moiety makes this compound a valuable scaffold for developing specialized chemical tools for research.

The design of ligands is central to the field of transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. mdpi.com Compounds that can form a chelate ring with the metal ion are often particularly effective. This compound possesses both a soft sulfur donor (thioether) and a hard oxygen donor (carboxylate), making it a versatile bidentate ligand capable of chelating a metal ion.

This chelation can stabilize the metal center, preventing its precipitation or decomposition and allowing for controlled catalytic activity. The electronic properties of the thioether and carboxylate groups can modulate the electron density at the metal center, thereby fine-tuning its catalytic performance in various reactions, such as cross-coupling, hydrogenation, or oxidation. acsgcipr.org The specific geometry enforced by the chelate ring can also influence the stereoselectivity of a reaction, which is crucial in asymmetric catalysis. The general approach involves reacting the ligand with a metal precursor to form a stable complex that can then be used as a catalyst. mdpi.com

Functional GroupChelating AtomRole in Metal ComplexationPotential Catalytic Applications
Carboxylic AcidOxygenForms a strong bond with the metal center, often as a carboxylate anion.Cross-Coupling Reactions (e.g., Suzuki, Heck)
ThioetherSulfurCoordinates to the metal, stabilizing specific oxidation states.Hydrogenation, Oxidation, C-H Activation

Molecular probes are essential tools for studying biological processes within cells and organisms. nih.gov Thioethers are known to play a role in biological systems, for instance, in the coordination of copper ions in proteins. nih.gov This makes thioether-containing molecules attractive for designing probes that can target specific biological components.

This compound can serve as a foundational structure for creating such molecular tools. The thioether group can be designed to interact with specific enzymes or metal centers within biological systems. nih.govacs.org The carboxylic acid group provides a convenient chemical handle for further modification. For example, it can be readily coupled to a reporter molecule, such as a fluorophore, via standard amide bond formation chemistry. nih.gov The resulting molecule could then be used as a fluorescent probe to visualize the location and activity of a target enzyme or to detect the presence of specific metal ions in a cellular environment. The synthesis of such probes involves converting the carboxylic acid to an activated form (like an acid chloride or an active ester) and then reacting it with an amine-functionalized reporter tag. wikipedia.org

Component of Potential ProbeFunctionExample Modification
This compound Core scaffold providing the recognition element (thioether).-
Thioether Moiety Interacts with the biological target (e.g., enzyme active site, metal ion).Oxidation to sulfoxide (B87167) or sulfone to alter binding properties.
Carboxylic Acid Moiety Serves as a point of attachment for a reporter group.Coupling with a fluorescent dye (e.g., fluorescein, rhodamine) or a biotin tag for affinity purification.

Role in Agrochemical Research as a Synthetic Intermediate

In agrochemical research, the development of new pesticides, herbicides, and plant growth regulators often relies on the efficient synthesis of complex organic molecules. Small, functionalized building blocks, or synthetic intermediates, are crucial for constructing these larger, biologically active compounds. Carboxylic acid derivatives are common intermediates in these synthetic pathways. nih.gov

This compound can function as a valuable synthetic intermediate in this context. The carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, or acid chlorides, providing versatile reactivity for building more complex molecular architectures. wikipedia.org The thioether and methoxyethyl moieties can be incorporated into the final agrochemical product to influence its physicochemical properties, such as solubility, stability, and its interaction with biological targets. For instance, thioethers are present in various biologically active compounds. researchgate.netresearchgate.net A related compound, 2-(N-(2-Methoxyethyl)methylsulfonamido)acetic acid, has been investigated for potential applications in agrochemicals, highlighting the interest in this type of chemical scaffold. chemimpex.com

Environmental Chemistry and Fate of 2 2 Methoxyethyl Sulfanyl Acetic Acid Analogues

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a role in the transformation of organic compounds in the environment. These include reactions driven by light, water, and interactions with environmental surfaces.

Photochemical degradation, or photolysis, involves the breakdown of molecules by light energy. For analogues like thiodiglycol (B106055) (TDG) and thiodiglycolic acid (TDGA), direct photolysis appears to be a minor degradation pathway. Studies have shown that when aqueous solutions of TDG and TDGA were exposed to sunlight for an extended period of 14 days, no significant degradation or formation of new compounds was detected. oup.com This suggests a high degree of stability against direct solar irradiation in aquatic environments. oup.com

Hydrolysis, the reaction with water, is another fundamental abiotic process. Research indicates that hydrolysis has a limited effect on the environmental fate of thiodiglycol and thiodiglycolic acid. oup.com However, abiotic oxidation can occur. For instance, thiodiglycol can be oxidized to form diglycolsulfoxide. nih.gov In anoxic sediments, abiotic sulfurization, where dissolved organic matter reacts with inorganic sulfur species like bisulfide (HS⁻) and polysulfides, represents a significant pathway for the formation and transformation of dissolved organic sulfur compounds. odu.edu These nucleophilic addition reactions can alter the structure and fate of organic precursors in sulfidic marine ecosystems. odu.edu

The interaction of these compounds with solid environmental phases like soils, sediments, and mineral dust is crucial for their mobility and bioavailability. Sorption behavior varies significantly among analogues. Thiodiglycol (TDG) exhibits insignificant sorption to soils, suggesting it has the potential to be highly mobile in environments with sufficient rainfall. oup.com In contrast, its oxidation product, thiodiglycolic acid (TDGA), is more strongly retained by soil particles. oup.com

The sorption capacity of TDGA is dependent on the soil type, as illustrated by the data below. oup.com

Table 1: Maximum Sorption Capacities of Thiodiglycolic Acid (TDGA) in Various Soils

Soil Type Maximum Sorption Capacity (mg/kg)
Soil 1 19.9
Soil 2 427.4
Soil 3 Data not specified
Soil 4 Data not specified
Soil 5 Data not specified
Soil 6 Data not specified

Data derived from a study on the environmental transformation of thiodiglycol. oup.com

Furthermore, specific mineral components can influence sorption. While iron oxide and aluminum oxide have little effect on the fate of TDG and TDGA, manganese oxide has been shown to sorb TDG in a pH-dependent manner. oup.com Studies on other analogues, such as 2-(hexadecanoylamino)acetic acid (HAA), reveal that chemical adsorption is a key mechanism for interaction with mineral surfaces like smithsonite (B87515) (ZnCO₃). mdpi.com The adsorption of HAA onto smithsonite involves the formation of zinc-HAA complexes, where the carboxylate moiety of the acid chemically bonds with zinc sites on the mineral surface. mdpi.com

Biotic Transformation and Biodegradation Studies (Mechanistic)

Biological processes, driven by microorganisms and their enzymes, are often the primary mechanisms for the degradation of organic compounds in the environment.

Microorganisms play a pivotal role in the degradation of analogues of 2-[(2-Methoxyethyl)sulfanyl]acetic acid. The major process affecting thiodiglycol (TDG) is its biotransformation. oup.com Several bacterial strains have been isolated that can utilize these compounds as a source of carbon and sulfur. nih.gov

For example, Paracoccus denitrificans E4 and Achromobacter xylosoxydans G5, both isolated from petroleum-contaminated soil, can degrade TDG. nih.gov The biological transformation proceeds through the intermediate [(2-hydroxyethyl)thio]acetic acid (HETA), an analogue of the target compound, to ultimately form thiodiglycolic acid (TDGA). oup.comnih.gov

The degradation pathway in P. denitrificans E4 has been shown to proceed via two routes:

Oxidation of the alcohol groups of TDG to yield TDGA. nih.gov

Cleavage of the carbon-sulfur (C-S) bond of the intermediate HETA. nih.gov

Further degradation of TDGA involves the cleavage of its C-S bond to produce mercaptoacetic acid, which is then oxidized to acetate (B1210297) and sulfate (B86663). nih.gov

Table 2: Microorganisms and Metabolites in the Degradation of Thiodiglycol (TDG)

Microorganism Intermediate Metabolites Final Products Reference
Paracoccus denitrificans E4 [(2-hydroxyethyl)thio]acetic acid (HETA), Thiodiglycolic acid (TDGA), Bis-(2-hydroxyethyl)disulfide (BHEDS) Acetate, Sulfate nih.gov
Achromobacter xylosoxydans G5 [(2-hydroxyethyl)thio]acetic acid (HETA), Thiodiglycolic acid (TDGA) Not specified nih.gov
Alcaligenes xylosoxydans subsp. denitrificans TD1 Diglycolsulfoxide, Thiodiglycolic acid (TDGA) Not specified nih.gov

The microbial degradation of these compounds is facilitated by specific enzymes. In studies of TDG degradation, a methanol (B129727) dehydrogenase was identified in protein extracts of P. denitrificans E4, suggesting its involvement in the oxidation steps. nih.gov In A. xylosoxydans G5, an increased expression of the iscS gene was observed, which is known to be involved in sulfur assimilation, pointing towards the action of desulfurization enzymes. nih.gov

The broader family of enzymes known to catalyze reactions on organosulfur compounds includes sulfatases, which hydrolyze sulfate esters, and sulphotransferases. frontiersin.orgresearchgate.netnih.gov For related chloroacetic acid herbicides, degradation is often initiated by enzymes like dioxygenases, which are responsible for the initial attack on the molecule. frontiersin.org The enzymatic transformation of this compound and its analogues likely involves a consortium of enzymes, including oxidoreductases to modify the sulfur atom or alcohol groups, and lyases to cleave carbon-sulfur bonds.

Environmental Monitoring and Analytical Method Development for Detection in Research Studies

The monitoring of this compound and its analogues in the environment is essential for determining their prevalence and persistence. The development of precise and sensitive analytical methods is fundamental to detecting these compounds in complex environmental matrices such as water, soil, and sludge. nih.gov While methods specifically approved for this compound are not widely documented, standard approaches for similar organic compounds, particularly carboxylic acids and thioethers, are well-established and applicable. cdc.gov

Analysis of such samples typically involves a multi-step process that begins with extraction or concentration of the organic compounds, followed by their separation and identification. cdc.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), is a preferred technique for its sensitivity and selectivity in analyzing non-volatile compounds like carboxylic acids. nih.gov For more volatile analogues, high-resolution gas chromatography (HRGC) combined with MS offers effective separation and identification. cdc.gov

Key stages in the analytical method development include:

Sample Preparation: This initial step is crucial for isolating the target analytes and removing interfering components from the sample matrix. Techniques like dispersive solid-phase extraction (SPE) are used to purify extracts from solid samples like soil and sludge, ensuring that matrix effects such as ion suppression or enhancement are minimized. nih.gov For water samples, stir bar sorptive extraction (SBSE) is a green alternative that requires minimal sample volume and solvent use, reducing contamination risks. mdpi.comutep.edu

Chromatographic Separation: HPLC or UHPLC systems are frequently used to separate the target compounds from other substances in the extract. mdpi.com The selection of the appropriate column and mobile phase is optimized to achieve sharp, well-resolved chromatographic peaks.

Detection and Quantification: Mass spectrometry is the leading detection method due to its high specificity. cdc.gov In MS/MS analysis, operating in multiple reaction monitoring (MRM) mode allows for the tracking of specific precursor-to-product ion transitions, which provides confident identification and accurate quantification of the analyte, even at trace levels. nih.gov Method validation establishes key performance metrics, including linearity, precision, and the limits of detection (LOD) and quantification (LOQ). For some perfluorinated carboxylic acids, methods have achieved LOQs as low as 1 part-per-billion (ppb) in solid matrices. nih.gov

| Table 1: Representative Analytical Methodologies for Carboxylic Acid and Thioether Analogues | | :--- | :--- | :--- | :--- | | Analytical Technique | Sample Matrix | Sample Preparation | Key Attributes | | HPLC-MS/MS | Soil, Sediment, Sludge | Dispersive Solid-Phase Extraction (SPE) | High selectivity and sensitivity; capable of overcoming matrix effects for accurate quantification. nih.gov | | TD-GC-MS | Water | Stir Bar Sorptive Extraction (SBSE) | Eco-friendly with low sample volume and solvent usage; provides low limits of detection (e.g., 21-74 ng/L for PFCAs). mdpi.com | | HRGC-MS | Air, Water | Purge-and-Trap or Polymer Adsorption | Effective for separating and identifying volatile and semi-volatile organic compounds in complex mixtures. cdc.gov |

Green Chemistry Considerations in Synthesis and Application

Applying the principles of green chemistry to the synthesis and application of this compound is critical for minimizing environmental impact. organic-synthesis.com This involves a holistic approach to the chemical lifecycle, from selecting raw materials to designing the final product for degradation after use. organic-synthesis.comnih.gov The synthesis of thioethers, the structural class to which this compound belongs, has been an area of active research for developing more sustainable and efficient methods. cornell.eduresearchgate.net

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes to minimize waste is a core tenet. organic-synthesis.com This can be achieved through catalyst-assisted reactions and optimizing reaction conditions to reduce byproduct formation. nih.govresearchgate.net

Atom Economy: Syntheses should be designed to maximize the incorporation of all starting materials into the final product. organic-synthesis.com Metal-free dehydrative thioetherification, which converts alcohols and thiols directly into thioethers, is one approach that improves efficiency. nih.gov

Use of Catalysts: Catalytic reactions are preferred over those using stoichiometric reagents because catalysts are effective in small amounts, can be recycled, and carry out a reaction multiple times, thereby reducing waste. organic-synthesis.com The development of heterogeneous catalysts for thioether synthesis is an attractive strategy from a green chemistry perspective. researchgate.net

Use of Safer Solvents: A major source of pollution in chemical processes is the use of conventional organic solvents, which are often toxic and volatile. nih.gov Green chemistry encourages the use of safer alternatives like water, ionic liquids, or N-alkyl pyrrolidones, or performing reactions under solvent-free conditions where possible. nih.govresearchgate.netunife.it

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as agricultural products or waste streams, is preferable to using depletable feedstocks like fossil fuels. organic-synthesis.com

Design for Degradation: Chemical products should be designed to break down into harmless substances after their use, preventing their accumulation in the environment. organic-synthesis.com

| Table 2: Application of Green Chemistry Principles to Thioether Synthesis | | :--- | :--- | :--- | | Green Chemistry Principle | Application in Synthesis | Potential Benefit | | Maximize Atom Economy | Employing addition reactions or dehydrative coupling of alcohols and thiols. nih.gov | Reduces the generation of salt waste and byproducts. nih.gov | | Use Catalysts, Not Stoichiometric Reagents | Utilizing recyclable solid acid catalysts (e.g., NAFION®) or other heterogeneous catalysts. researchgate.netnih.gov | Minimizes waste, allows for catalyst recycling, and improves reaction efficiency. organic-synthesis.com | | Use Safer Solvents | Replacing hazardous solvents with greener alternatives like water or N-octylpyrrolidone (NOP). nih.govunife.it | Reduces health risks, environmental impact, and facilitates easier product isolation. nih.gov | | Increase Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. organic-synthesis.com | Lowers energy consumption and associated carbon footprint. organic-synthesis.com | | Use Renewable Feedstocks | Investigating bio-based precursors for the alcohol and thiol components. organic-synthesis.com | Decreases reliance on finite fossil fuel resources. organic-synthesis.com |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry, which offers enhanced safety, reproducibility, and scalability. youtube.com The synthesis of thioethers and carboxylic acids, core components of 2-[(2-Methoxyethyl)sulfanyl]acetic acid, is particularly amenable to this modern approach.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. For the synthesis of this compound, a continuous-flow setup could involve the reaction of 2-methoxyethanethiol (B1608290) with a haloacetic acid derivative in a heated microreactor. This method allows for rapid optimization and can minimize the formation of byproducts often seen in batch reactions. Recent advancements have demonstrated the use of flow chemistry for the rapid, gram-scale synthesis of thioesters, which are structurally related to the target compound. organic-chemistry.orgacs.org

The integration of automated synthesis platforms with flow reactors represents a frontier in chemical production. These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. An automated system could be programmed to generate a library of derivatives of this compound by systematically altering the starting materials, thereby accelerating the discovery of new compounds with tailored properties.

Table 1: Comparison of Batch vs. Flow Synthesis for Organic Compounds

FeatureBatch SynthesisFlow Synthesis
Scale Milligram to multi-tonMicrogram to kilogram
Safety Higher risk with exothermic reactions and hazardous reagentsImproved safety due to small reaction volumes and better heat control youtube.com
Heat Transfer Often inefficient, leading to temperature gradientsHighly efficient, ensuring uniform temperature youtube.com
Mixing Can be slow and inefficientRapid and efficient, enhancing reaction rates youtube.com
Process Control Manual or semi-automatedFully automated with real-time monitoring and feedback loops
Scalability Often requires re-optimizationMore straightforward "scaling-out" by running reactors in parallel

Advanced Characterization Techniques for In Situ Studies

To optimize the synthesis and understand the reactivity of this compound, it is crucial to study its formation and subsequent transformations in real-time. Advanced analytical techniques that allow for in situ monitoring are invaluable for gaining mechanistic insights. numberanalytics.comijpsjournal.com

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to track the concentrations of reactants, intermediates, and products as the reaction progresses. onlineorganicchemistrytutor.com For instance, in situ FTIR could monitor the disappearance of the thiol's S-H stretch and the appearance of the carboxylic acid's C=O stretch. Hyphenated techniques, like combining chromatography with spectroscopy, are also powerful for analyzing complex reaction mixtures. numberanalytics.com

Emerging technologies like microfluidics and "lab-on-a-chip" devices are revolutionizing reaction monitoring by allowing for high-throughput screening and analysis on a miniature scale. numberanalytics.com The large datasets generated by these advanced techniques necessitate sophisticated data analysis methods, including chemometrics and machine learning, to extract meaningful kinetic and mechanistic information. numberanalytics.com A technique combining thin-layer chromatography with image analysis has been developed for the quantitative monitoring of organic reaction progress, offering a rapid and inexpensive alternative to traditional methods like GC. rsc.orgresearchgate.net

Rational Design of Derivatives for Targeted Chemical Reactivity

The functional groups of this compound provide multiple handles for chemical modification, allowing for the rational design of derivatives with specific properties. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthesis of new molecules. rsc.orgnih.gov

Carboxylic Acid Moiety : This group can be readily converted to esters, amides, or acid chlorides, enabling the conjugation of the molecule to polymers, surfaces, or biologically active compounds. rsc.org

Thioether Sulfur : The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would alter the molecule's polarity, solubility, and electronic properties. The sulfur can also coordinate to metal centers, making its derivatives potential ligands for catalysts or metal-based materials.

Methoxyethyl Chain : Modification of this part of the molecule can be used to fine-tune its physical properties, such as hydrophilicity or lipophilicity.

By systematically modifying these functional groups, researchers can create a diverse library of compounds for screening in various applications, from materials science to pharmaceuticals.

Exploration in New Frontier Materials Research

The unique combination of a surface-anchoring carboxylic acid group and a metal-coordinating thioether makes this compound a compelling candidate for new materials. chemimpex.com

Self-Assembled Monolayers (SAMs) : Carboxylic acid-terminated thiols can form ordered, crystalline-like monolayers on surfaces like gold. epfl.chresearchgate.netnih.govfigshare.comsigmaaldrich.com These SAMs can be used to tailor the surface properties of materials, imparting characteristics like controlled wettability or resistance to protein adsorption. The thioether in this compound could provide an additional binding point to certain surfaces or a site for further chemical reactions.

Functional Polymers : Incorporating this molecule as a monomer or a pendant group in polymers can introduce desirable properties. rsc.orgwarwick.ac.ukresearchgate.net For example, thioether-functionalized polymers have been explored as responsive materials. biorxiv.orgbiorxiv.org A polymer containing the this compound moiety could exhibit enhanced adhesion to metal substrates or act as a responsive coating that changes its properties upon oxidation of the sulfur atom. biorxiv.orgbiorxiv.org

Nanoparticle Stabilization : The thioether and carboxylic acid groups can act as capping agents to stabilize metal nanoparticles, preventing their aggregation and controlling their growth. This is crucial for applications in catalysis, sensing, and nanomedicine.

Computational Predictions Guiding Experimental Research

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. mdpi.com

Density Functional Theory (DFT) : DFT calculations can provide deep insights into the electronic structure, geometry, and reactivity of this compound and its derivatives. mdpi.comnih.govnih.gov For instance, DFT can be used to predict the acidity of the carboxylic proton, the nucleophilicity of the sulfur atom, and the energies of different molecular conformations. Such studies have been applied to understand the properties and reaction mechanisms of related thiophene (B33073) carboxylic acid derivatives and thioketones. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of molecules over time. nih.gov This is particularly useful for studying the interaction of this compound with solvents, surfaces, or macromolecules. escholarship.org For example, MD simulations could predict the structure and stability of a self-assembled monolayer formed by this molecule on a gold surface or explore its dissolution behavior in different solvents. mdpi.com

By combining computational predictions with empirical data, researchers can more efficiently design experiments, interpret results, and develop new applications for this compound and its derivatives.

Q & A

Basic Synthesis Methodology

Q: What are the common synthetic routes for preparing 2-[(2-Methoxyethyl)sulfanyl]acetic acid? A: A typical route involves nucleophilic substitution between 2-methoxyethyl bromide and thioglycolic acid under basic conditions. For example, potassium hydroxide facilitates deprotonation of thioglycolic acid, enabling the thiolate anion to attack the electrophilic carbon of 2-methoxyethyl bromide. Post-reaction, purification via column chromatography (e.g., ethyl acetate/hexanes) and recrystallization yields the product . Optimization of reaction time, temperature (40–60°C), and stoichiometry is critical to minimize side reactions like oxidation of the sulfanyl group .

Structural Characterization

Q: How is the molecular structure of this compound confirmed experimentally? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), key parameters include:

  • Unit cell dimensions : Monoclinic system (e.g., a=5.01A˚,b=7.71A˚,c=23.87A˚a = 5.01 \, \text{Å}, b = 7.71 \, \text{Å}, c = 23.87 \, \text{Å}) .
  • Hydrogen bonding : O–H⋯O interactions stabilize dimer formation in the crystal lattice .
  • Bond lengths : C–S single bonds (~1.81 Å) and C=O bonds (~1.21 Å) align with thioether and carboxylic acid moieties .

Advanced Synthesis Challenges

Q: What challenges arise in optimizing the synthesis of this compound? A: Key issues include:

  • Thiol oxidation : The sulfanyl group is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) mitigate this .
  • Byproduct formation : Competing reactions (e.g., esterification of the carboxylic acid) require pH control (<7) and low-temperature conditions .
  • Purification : Silica gel chromatography with gradient elution (hexanes → ethyl acetate) resolves polar byproducts .

Role in Polymer Chemistry

Q: How is this compound utilized in reversible addition-fragmentation chain-transfer (RAFT) polymerization? A: The sulfanyl group acts as a chain-transfer agent (CTA) in RAFT, enabling controlled radical polymerization. For example:

  • Mechanism : The compound donates a sulfur-centered radical to stabilize propagating vinyl acetate radicals, reducing termination rates .
  • End-group fidelity : Carboxylic acid functionality allows post-polymerization modifications (e.g., conjugation with biomolecules) .

Computational Modeling

Q: What computational methods predict the electronic properties of this compound? A: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier orbitals : HOMO (localized on sulfanyl and methoxy groups) and LUMO (carboxylic acid) guide reactivity .
  • Solvation effects : COSMO-RS models predict solubility in polar aprotic solvents (e.g., DMF, acetone) .

Resolving Data Contradictions

Q: How can researchers address discrepancies in reported solubility and crystallinity? A: Variability arises from:

  • Polymorphism : Recrystallization in different solvents (e.g., hexanes vs. ethanol) yields distinct crystal forms .
  • pH-dependent solubility : Protonation of the carboxylic acid group (pKa ~2.5) enhances aqueous solubility at neutral pH .

Analytical Techniques

Q: What spectroscopic methods validate purity and structure? A:

  • ¹H NMR (DMSO-d₆): δ 3.25 (s, 3H, OCH₃), δ 3.55 (t, 2H, SCH₂), δ 4.10 (s, 2H, COOH) .
  • ESI-MS : [M+H]⁺ peak at m/z 181.03 confirms molecular weight .
  • IR : Peaks at 2550 cm⁻¹ (S–H stretch, if unoxidized) and 1700 cm⁻¹ (C=O stretch) .

Biological Interactions

Q: What biological targets are hypothesized for this compound? A: Potential interactions include:

  • Enzyme inhibition : The sulfanyl group may chelate metal ions in metalloenzymes (e.g., matrix metalloproteinases) .
  • Receptor binding : Methoxyethyl and carboxylic acid groups mimic endogenous ligands (e.g., serotonin derivatives) in GPCR signaling .

Stability Under Acidic Conditions

Q: How does the compound degrade under acidic conditions? A: Acid hydrolysis cleaves the sulfanyl group:

  • Mechanism : Protonation of the sulfur atom weakens the C–S bond, releasing acetic acid and 2-methoxyethyl thiol .
  • Mitigation : Storage at pH 6–8 in amber vials at −20°C reduces degradation .

Crystallographic Refinement

Q: How are SHELX programs applied to refine crystallographic data? A: Workflow includes:

Data integration : SAINT processes raw diffraction data .

Structure solution : SHELXD identifies heavy atoms via Patterson methods .

Refinement : SHELXL adjusts atomic coordinates and thermal parameters, achieving Rfinal<0.05R_{\text{final}} < 0.05 .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.